Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2,4-dinitrophenyl)malonate
Description
Properties
IUPAC Name |
dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2,4-dinitrophenyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O8S/c1-26-12(20)15(13(21)27-2,6-9-7-17-14(16)28-9)10-4-3-8(18(22)23)5-11(10)19(24)25/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTVLNDWJJYPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=C(S1)Cl)(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2,4-dinitrophenyl)malonate typically involves multi-step reactionsThe reaction conditions often require the use of specific reagents such as thiourea, chloroacetaldehyde, and dinitrobenzene . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2,4-dinitrophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2,4-dinitrophenyl)malonate has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that this compound inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Study : A study published in Molecules demonstrated that derivatives of thiazole exhibited potent antibacterial activity against resistant strains of bacteria. The incorporation of the dinitrophenyl group enhances the compound's efficacy due to its electron-withdrawing properties, which may increase the compound's ability to penetrate bacterial cell walls .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Thiazole derivatives are known to interact with biological targets involved in cancer cell proliferation and survival.
Case Study : A recent study explored the synthesis of thiazole-based compounds and their cytotoxicity against various cancer cell lines. Results indicated that derivatives similar to this compound exhibited significant cytotoxic effects, leading to apoptosis in cancer cells . This suggests a promising avenue for developing new anticancer therapies.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Reference | Observed Effect |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | Molecules | Inhibition of bacterial growth |
| Antimicrobial | Gram-negative bacteria | Molecules | Inhibition of bacterial growth |
| Anticancer | HeLa cells | ResearchGate | Induction of apoptosis |
| Anticancer | MCF-7 cells | ResearchGate | Significant cytotoxicity |
Synthesis and Characterization
The synthesis of this compound involves several steps that typically include the formation of the thiazole ring followed by the introduction of the dinitrophenyl group. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Potential as a Drug Delivery System
Recent studies have suggested that compounds like this compound can be utilized in drug delivery systems due to their ability to form stable complexes with various therapeutic agents. This property could enhance the bioavailability and targeted delivery of drugs in clinical applications.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2,4-dinitrophenyl)malonate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The dinitrophenyl group may also play a role in the compound’s biological activity by interacting with cellular components and disrupting normal cellular processes .
Comparison with Similar Compounds
Methyl [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate ()
- Structure: Contains a thiazolidinone core with a 4-chlorophenyl group and a dichlorothiazole-derived hydrazine substituent.
- Key Differences: Unlike the target compound, this derivative lacks nitro groups but includes a hydrazine linkage and a thiazolidinone ring, which is associated with anti-Toxoplasma gondii activity .
- Functional Implications: The thiazolidinone ring enhances bioactivity, whereas the nitro groups in the target compound may prioritize electrophilic substitution reactions.
2-[(2-Chloro-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione ()
- Structure : Features a chloro-thiazole group linked to an isoindole-dione scaffold.
- Key Differences : The isoindole-dione moiety introduces rigidity and planar aromaticity, contrasting with the malonate ester flexibility in the target compound. This structural difference likely influences solubility and coordination behavior .
Nitro-Substituted Derivatives
Diethyl 2-[(4-Nitrophenyl)(4-phenyl-1,2,3-selenadiazol-5-yl)methyl]malonate ()
- Structure : Incorporates a 4-nitrophenyl group and a selenium-containing heterocycle.
- Key Differences: The selenadiazole ring offers distinct electronic properties compared to the thiazole group in the target compound. The nitro group at the para position (vs.
- Reactivity : Selenium’s polarizability may facilitate redox reactions, whereas the target compound’s chlorine and nitro groups favor electrophilic aromatic substitution.
Fe(II) Complex with 2-((2-(2,4-Dinitrophenyl)hydrazinylidene)methyl)phenol ()
- Structure : A Schiff base ligand with a 2,4-dinitrophenyl hydrazine group coordinated to Fe(II).
- Key Differences: The target compound’s malonate ester is replaced by a phenolic ligand, enabling metal coordination.
Malonate Ester Derivatives
Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate ()
- Structure: Combines a chromenopyridine fused ring system with malonate esters.
- Amino and cyano groups enhance hydrogen-bonding capacity, which is absent in the nitro- and chloro-substituted target .
Diethyl 2-{[5-(2-Chlorophenyl)-2-furyl]methylene}malonate ()
- Structure : Substitutes the thiazole ring with a furyl group and a 2-chlorophenyl substituent.
- Key Differences : The furan oxygen increases electron density, contrasting with the electron-deficient thiazole in the target compound. This difference may alter reactivity in cycloaddition or polymerization reactions .
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Electronic Effects : The target compound’s nitro and chloro groups synergistically enhance electrophilicity, making it a candidate for nucleophilic aromatic substitution or catalysis. However, comparative data on reaction rates or yields are lacking.
- Biological Potential: While thiazolidinone analogs exhibit anti-parasitic activity (e.g., ), the target compound’s bioactivity remains unexplored.
- Synthetic Methodology : and highlight multicomponent and Michael addition strategies, which could be adapted for functionalizing the target compound.
Biological Activity
Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2,4-dinitrophenyl)malonate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 860786-11-4
- Molecular Formula : C15H13ClN2O6S
- Molar Mass : 384.79 g/mol
- Structure : The compound features a thiazole ring and a dinitrophenyl moiety, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds with thiazole and dinitrophenyl groups exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to possess activity against various bacterial strains. The presence of the dinitrophenyl group may enhance this activity by increasing the compound's lipophilicity and facilitating membrane penetration.
Antitumor Activity
Studies have demonstrated that similar thiazole derivatives can exhibit antitumor effects. For example, compounds with related structures have been tested against various cancer cell lines and have shown promising results in inhibiting cell proliferation. The specific mechanisms often involve inducing apoptosis or disrupting cellular signaling pathways critical for tumor growth.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of a series of thiazole derivatives against Gram-positive bacteria and mycobacteria. The results indicated that certain derivatives exhibited submicromolar activity against resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis . This suggests that this compound could potentially be developed into an effective antimicrobial agent.
Antitumor Mechanisms
In another study focused on thiazole derivatives, it was found that these compounds could inhibit the growth of cancer cells through multiple pathways. The research highlighted the importance of structure-activity relationships (SAR), where modifications to the thiazole ring significantly impacted antitumor efficacy . This supports the idea that this compound may also exhibit similar properties.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed to prepare dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2,4-dinitrophenyl)malonate?
The synthesis typically involves multi-step reactions, including malonate esterification, nucleophilic substitution, and functional group protection. For example:
- Step 1 : React 2-chloro-1,3-thiazol-5-ylmethanol with malonic acid derivatives under acidic conditions to form the thiazolylmethyl-malonate intermediate.
- Step 2 : Introduce the 2,4-dinitrophenyl group via electrophilic substitution or coupling reactions, using nitration agents like HNO₃/H₂SO₄.
- Purification : Column chromatography or recrystallization from ethanol is recommended to isolate the product .
- Validation : Monitor reaction progress using TLC and confirm purity via melting point analysis and NMR spectroscopy .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be used to confirm the structure of this compound?
- ¹H-NMR : Identify characteristic peaks for the thiazole ring (δ 6.3–7.6 ppm), dinitrophenyl protons (δ 8.0–8.5 ppm), and malonate ester methyl groups (δ 3.7–3.9 ppm). Splitting patterns can confirm substituent positions .
- IR : Look for ester C=O stretches (~1740 cm⁻¹), nitro group absorptions (~1520 and 1350 cm⁻¹), and thiazole C-N/C-S vibrations (~650–750 cm⁻¹) .
- UV-Vis : The dinitrophenyl group exhibits strong absorption at ~350 nm due to π→π* transitions, while the thiazole ring contributes bands near 270 nm .
Q. What are the key steps in performing a basic crystallographic analysis of this compound?
- Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by optimizing solvent conditions (e.g., ethanol/water mixtures) .
- Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination. Refine using SHELXL with anisotropic displacement parameters for non-hydrogen atoms .
- Validation : Check for residual electron density peaks and verify geometric parameters (e.g., bond lengths, angles) against similar structures in the Cambridge Structural Database (CSD) .
Advanced Research Questions
Q. How can crystallographic disorder in the malonate or thiazole groups be resolved during refinement?
- Modeling Disorder : Use PART instructions in SHELXL to assign partial occupancy to disordered atoms. For example, if ester groups exhibit two conformers, refine their occupancies (e.g., 0.62/0.38) iteratively .
- Restraints : Apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable displacement parameters for disordered regions.
- Validation : Cross-validate with spectroscopic data (e.g., NMR) to ensure the disorder model aligns with solution-phase conformers .
Q. How do the electron-withdrawing nitro and thiazole groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Electronic Effects : The 2,4-dinitrophenyl group deactivates the aromatic ring, directing electrophiles to meta positions. The thiazole’s electron-deficient nature enhances susceptibility to nucleophilic attack at the methylene carbon .
- Experimental Design : Perform Hammett studies by substituting nitro groups with other substituents (e.g., methoxy) and compare reaction rates using kinetic assays .
Q. How can contradictory data between spectroscopic and crystallographic results be reconciled?
- Case Example : If NMR suggests a planar dinitrophenyl group, but X-ray shows a twisted conformation (e.g., 69.62° dihedral angle with the thiazole ring), consider:
Q. What strategies optimize the synthesis of coordination complexes using this compound as a ligand?
- Ligand Design : The malonate moiety can act as a bidentate chelator, while the thiazole and nitro groups provide additional binding sites. Pre-treat the ligand with base (e.g., KOH) to deprotonate acidic malonate hydrogens .
- Metal Compatibility : Test transition metals (e.g., Fe(II), Cu(II)) under inert conditions. For Fe(II) complexes, use molar conductivity and magnetic moment measurements (e.g., µeff = 1.73 BM for high-spin octahedral geometry) .
Methodological Notes
-
Data Tables :
Technique Key Parameters Reference ¹H-NMR δ 3.74 ppm (COOCH₃), δ 7.59 ppm (thiazole H) X-ray Diffraction Space group P2₁/c, Z = 4 IR Spectroscopy ν(C=O) = 1740 cm⁻¹, ν(NO₂) = 1520 cm⁻¹ -
Critical Analysis : Cross-reference spectroscopic, crystallographic, and computational data to address discrepancies and validate hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
